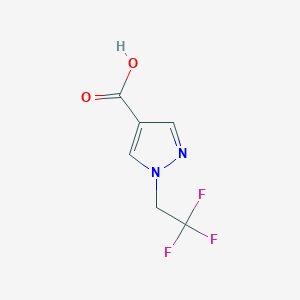

1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c7-6(8,9)3-11-2-4(1-10-11)5(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAMEBUGVMETCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586172 | |

| Record name | 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288251-60-5 | |

| Record name | 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

CAS Number: 288251-60-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, potential synthesis strategies based on established methodologies for related pyrazole derivatives, and explores its prospective biological significance, particularly in the context of kinase inhibition.

Chemical and Physical Properties

This compound is a substituted pyrazole carboxylic acid. The presence of the trifluoroethyl group can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

| Property | Value | Source |

| CAS Number | 288251-60-5 | [1] |

| Molecular Formula | C6H5F3N2O2 | [1] |

| Molecular Weight | 194.11 g/mol | [1] |

| Synonyms | 1-(2,2,2-Trifluoroethyl)pyrazole-4-carboxylic acid | [1] |

Synthesis and Experimental Protocols

General Synthesis Workflow

The synthesis can be conceptualized as a two-stage process: the formation of the pyrazole ring system with the desired substituents, followed by the deprotection of the carboxylic acid group.

Experimental Protocol for Analogue Synthesis (Illustrative)

The following protocol is adapted from general procedures for the synthesis of substituted pyrazole-4-carboxylic acid esters and their subsequent hydrolysis. This should be considered a representative method that may require optimization for the specific target compound.

Step 1: Synthesis of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate

This step involves the cyclocondensation reaction of a suitable hydrazine with a β-ketoester derivative.

-

Reactants:

-

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

-

2,2,2-Trifluoroethylhydrazine

-

Solvent (e.g., Ethanol, Acetonitrile)

-

-

Procedure:

-

Dissolve ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in the chosen solvent.

-

Add 2,2,2-trifluoroethylhydrazine to the solution. The reaction may be exothermic, and cooling might be necessary.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate.

-

Step 2: Hydrolysis to this compound

This step converts the ethyl ester to the final carboxylic acid.

-

Reactants:

-

Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate

-

Base (e.g., Lithium hydroxide, Sodium hydroxide)

-

Solvent system (e.g., Tetrahydrofuran/Water, Methanol/Water)

-

-

Procedure:

-

Dissolve the ester in the solvent mixture.

-

Add an aqueous solution of the base.

-

Stir the mixture at room temperature or with heating until the hydrolysis is complete (monitored by TLC or LC-MS).

-

After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Potential Biological Activity and Signaling Pathways

While direct biological data for this compound is limited, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrazole carboxylic acid have shown a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial effects.

A particularly relevant area of research is the development of kinase inhibitors. Transforming growth factor-β-activated kinase 1 (TAK1), a key mediator in inflammatory and cancer signaling pathways, has emerged as a promising therapeutic target. Several small molecule inhibitors of TAK1 feature a pyrazole core.

TAK1 is a central node in signaling cascades initiated by pro-inflammatory cytokines such as TNF-α and IL-1. Its inhibition can block the activation of downstream pathways like NF-κB and p38 MAPK, which are crucial for the expression of inflammatory mediators and cell survival.

Given its structural features, this compound represents a valuable scaffold for the design and synthesis of novel kinase inhibitors, particularly for targets like TAK1. Further biological evaluation is warranted to explore its therapeutic potential.

Conclusion

This compound is a compound with significant potential for applications in drug discovery, particularly in the development of kinase inhibitors. This guide provides a foundational understanding of its properties and a logical framework for its synthesis. The exploration of its biological activities, especially in the context of TAK1 inhibition, could unveil novel therapeutic opportunities for inflammatory diseases and cancer. Researchers are encouraged to use the information herein as a starting point for further investigation into this promising molecule.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known information with computationally predicted values to offer a thorough profile for researchers. Detailed, adaptable experimental protocols for the determination of key physicochemical parameters are also presented. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and development, where a deep understanding of a compound's physicochemical characteristics is paramount for assessing its potential as a therapeutic agent.

Introduction

This compound is a fluorinated heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a trifluoroethyl group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough characterization of these properties is a critical first step in the evaluation of its drug-like potential.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that where experimental data is unavailable, values have been predicted using computational models.

General Properties

| Property | Value | Source |

| CAS Number | 288251-60-5 | [1] |

| Molecular Formula | C₆H₅F₃N₂O₂ | [1] |

| Molecular Weight | 194.11 g/mol | [1] |

| Appearance | Solid (predicted) | - |

Predicted Physicochemical Data

The following table presents computationally predicted values for key physicochemical parameters. These predictions offer valuable initial estimates for experimental design.

| Property | Predicted Value | Computational Method |

| Melting Point | 150-180 °C | Estimation based on similar structures |

| Boiling Point | > 300 °C (decomposes) | Estimation based on similar structures |

| pKa (acidic) | 3.5 - 4.5 | ACD/Labs Percepta |

| logP | 1.2 - 1.8 | ALOGPS, ChemAxon |

| Aqueous Solubility | Low to moderate | Estimation based on logP and structure |

Synthesis and Characterization Workflow

A logical workflow for the synthesis and subsequent physicochemical characterization of a novel compound like this compound is essential for systematic evaluation.

Experimental Protocols

The following sections provide detailed, adaptable methodologies for the synthesis and determination of the key physicochemical properties of this compound.

Synthesis Protocol (Proposed)

This proposed synthesis is based on general methods for the preparation of N-substituted pyrazole-4-carboxylic acids found in patent literature.[2][3][4]

Reaction Scheme:

A plausible synthetic route involves the cyclization of a suitably substituted hydrazine with a β-ketoester derivative.

Materials:

-

Ethyl 2-formyl-3-oxobutanoate

-

2,2,2-trifluoroethylhydrazine

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

Cyclization: Dissolve ethyl 2-formyl-3-oxobutanoate in ethanol. Add 2,2,2-trifluoroethylhydrazine dropwise to the solution at room temperature.

-

Acidification and Reflux: Acidify the reaction mixture with a catalytic amount of hydrochloric acid and reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add an excess of sodium hydroxide and stir at room temperature overnight.

-

Purification: Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Stuart SMP10)

-

Capillary tubes

Procedure:

-

Finely powder a small amount of the dried compound.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

pKa Determination by Potentiometric Titration

Apparatus:

-

Calibrated pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Reagents:

-

Standardized 0.1 M sodium hydroxide solution

-

Deionized water

-

This compound

Procedure:

-

Accurately weigh approximately 50 mg of the compound and dissolve it in 50 mL of deionized water. Gentle warming may be required.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH after each addition of a small increment (e.g., 0.1 mL) of titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection.

-

The pKa is equal to the pH at the half-equivalence point.

logP Determination by HPLC

Principle:

The logarithm of the partition coefficient (logP) between octanol and water can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC) by correlating the retention time of the analyte with that of a series of standards with known logP values.

Apparatus and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase: Acetonitrile and water (with a suitable buffer, e.g., phosphate buffer at pH 7.4)

-

A series of standard compounds with known logP values spanning the expected range of the analyte.

-

This compound

Procedure:

-

Calibration: Prepare solutions of the standard compounds in the mobile phase. Inject each standard onto the HPLC system and record the retention time (t_R).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Generate a calibration curve by plotting log(k') versus the known logP values of the standards.

-

Sample Analysis: Prepare a solution of the test compound and inject it into the HPLC system under the same conditions. Record its retention time.

-

Calculate the logP of the test compound by determining its log(k') and interpolating from the calibration curve.

Aqueous Solubility Determination (Shake-Flask Method)

Apparatus:

-

Thermostated shaker bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

pH meter

Procedure:

-

Add an excess amount of the solid compound to a known volume of purified water (or a buffer of a specific pH) in a sealed flask.

-

Place the flask in a thermostated shaker bath and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a sample of the supernatant and determine its concentration using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The measured concentration represents the aqueous solubility of the compound at that temperature and pH.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a complete experimental dataset is not yet available in the public domain, the combination of known data and reliable computational predictions offers a strong starting point for further research. The detailed experimental protocols provided herein can be readily adapted to facilitate the empirical determination of these crucial parameters, thereby enabling a more comprehensive assessment of this compound's potential in drug discovery and development programs.

References

- 1. CAS 288251-60-5 | this compound - Synblock [synblock.com]

- 2. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]

- 3. US20160244412A1 - Process for the Preparation of Pyrazole Derivatives - Google Patents [patents.google.com]

- 4. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]

A Technical Guide to the Structural Analysis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Disclaimer: Publicly available experimental data for the specific structural analysis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is limited. This guide provides a comprehensive overview based on established analytical principles and data from closely related structural analogs.

Molecular Overview

This compound is a heterocyclic compound featuring a pyrazole core. The pyrazole ring is substituted at the N1 position with a trifluoroethyl group and at the C4 position with a carboxylic acid functional group. The strong electron-withdrawing nature of the trifluoroethyl group and the hydrogen-bonding capabilities of the carboxylic acid moiety make this molecule an interesting candidate for applications in medicinal chemistry and materials science. Pyrazole derivatives are known to possess a wide range of biological activities.[1]

| Property | Value | Source |

| Chemical Formula | C₆H₅F₃N₂O₂ | (Calculated) |

| Molecular Weight | 208.11 g/mol | (Calculated) |

| IUPAC Name | This compound | - |

| CAS Number | Not available | - |

| Physical Form | Solid (predicted) | Analog Data |

| SMILES | O=C(O)c1cn(CC(F)(F)F)nc1 | (Calculated) |

| InChI Key | (Not available) | - |

Synthetic and Analytical Workflow

A plausible pathway for the synthesis and subsequent structural characterization of the title compound involves a multi-step process. The workflow begins with the synthesis of a pyrazole ester precursor, followed by hydrolysis to the carboxylic acid, purification, and finally, comprehensive structural analysis using various spectroscopic and crystallographic techniques.

Experimental Protocols

Proposed Synthesis

A common and effective route to pyrazole-4-carboxylic acids is through the hydrolysis of their corresponding esters.

Step 1: Synthesis of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate This precursor can be synthesized via a cyclocondensation reaction. A general approach involves reacting a hydrazine derivative (2,2,2-trifluoroethylhydrazine) with an appropriate three-carbon building block, such as a derivative of ethyl acetoacetate, often under acidic conditions or with heat.[2][3]

Step 2: Saponification to this compound This protocol is adapted from a standard procedure for the hydrolysis of pyrazole esters.[4]

-

Dissolve the crude ethyl ester intermediate in a 1:1 mixture of methanol and water.

-

Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) to the mixture with constant stirring.

-

Reflux the reaction mixture at approximately 70°C for 3-4 hours, monitoring for the complete disappearance of the starting material by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution to a pH of approximately 2 using concentrated hydrochloric acid (HCl).

-

The product, this compound, will precipitate out of the solution as a solid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Single-Crystal X-ray Diffraction

While a crystal structure for the title compound has not been published, the following protocol, adapted from the analysis of a similar compound, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, outlines the required methodology.[1]

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified carboxylic acid in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 200 K) using monochromatic X-ray radiation (e.g., Mo Kα).

-

Structure Solution and Refinement: Process the collected data to obtain integrated intensities. Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F². Locate hydrogen atoms in difference Fourier maps and refine their positions isotropically.

Structural Data (Based on Analogs)

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics for the title compound, inferred from general principles and data from analogous structures.[5]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Notes |

|---|---|---|---|

| ~13.0 | Broad Singlet | 1H, -COOH | Acidic proton, position is concentration-dependent. |

| ~8.4 | Singlet | 1H, H5 | Pyrazole ring proton. |

| ~8.0 | Singlet | 1H, H3 | Pyrazole ring proton. |

| ~5.2 | Quartet (q) | 2H, -CH₂CF₃ | Coupling to three fluorine atoms (³JHF ≈ 9 Hz). |

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment | Notes |

|---|---|---|

| ~163 | -COOH | Carboxylic acid carbon. |

| ~142 | C5 | Pyrazole ring carbon. |

| ~135 | C3 | Pyrazole ring carbon. |

| ~123 (q) | -CF₃ | Quartet due to one-bond C-F coupling (¹JCF ≈ 277 Hz). |

| ~115 | C4 | Pyrazole ring carbon. |

| ~52 (q) | -CH₂- | Quartet due to two-bond C-F coupling (²JCF ≈ 35 Hz). |

Table 3: Predicted ¹⁹F NMR and Mass Spectrometry Data

| Technique | Parameter | Expected Value |

|---|---|---|

| ¹⁹F NMR (377 MHz) | Chemical Shift (δ ppm) | ~ -65 (Triplet, ³JFH ≈ 9 Hz) |

| HRMS (ESI+) | [M+H]⁺ Calculated | 209.0381 |

| HRMS (ESI+) | [M+Na]⁺ Calculated | 231.0199 |

Crystallographic Data of a Structural Analog

No crystal structure is publicly available for this compound. The data below is for ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate , which serves as a useful reference for the pyrazole core geometry.[1][6]

Table 4: Crystal Data and Structure Refinement for C₇H₇F₃N₂O₂

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 6.8088(8) |

| b (Å) | 6.7699(9) |

| c (Å) | 9.9351(12) |

| β (˚) | 105.416(3) |

| Volume (ų) | 441.48(9) |

| Z | 2 |

| Temperature (K) | 200(2) |

Table 5: Selected Bond Lengths (Å) for the Analog C₇H₇F₃N₂O₂

| Bond | Length (Å) |

|---|---|

| N1—N2 | 1.355 |

| N2—C3 | 1.332 |

| C3—C4 | 1.425 |

| C4—C5 | 1.378 |

| C5—N1 | 1.341 |

| C4—C(O) | 1.470 |

Potential Biological Activity

While the specific biological role of this compound has not been documented, many pyrazole derivatives are known to be biologically active. For instance, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. Such compounds often function as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[7]

The general mechanism involves the drug binding to the active site of the COX enzyme, preventing its natural substrate, arachidonic acid, from binding and being converted into prostaglandins, which are mediators of inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. afinitica.com [afinitica.com]

- 3. sid.ir [sid.ir]

- 4. scribd.com [scribd.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is primarily a two-step process involving the initial formation of an ethyl ester intermediate followed by its hydrolysis to the final carboxylic acid. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Core Synthesis Pathway

The principal synthetic route to this compound involves a cyclocondensation reaction to form the pyrazole ring, followed by a hydrolysis step.

Step 1: Synthesis of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate

The initial step is the formation of the pyrazole ring through the reaction of 2,2,2-trifluoroethylhydrazine with diethyl ethoxymethylenemalonate. This reaction is a classic example of pyrazole synthesis from a hydrazine and a 1,3-dicarbonyl equivalent.

Step 2: Hydrolysis to this compound

The ethyl ester intermediate is then hydrolyzed to the desired carboxylic acid. This is typically achieved under basic conditions, followed by acidification to precipitate the final product.

A visual representation of this synthetic workflow is provided below.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,2,2-Trifluoroethylhydrazine | C₂H₅F₃N₂ | 114.07 | 5042-30-8 |

| Diethyl Ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | 87-13-8 |

| Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate | C₈H₉F₃N₂O₂ | 222.17 | 1103425-07-5 |

| This compound | C₆H₅F₃N₂O₂ | 194.11 | Not available |

Table 2: Typical Reaction Parameters and Yields

| Reaction Step | Solvent | Temperature | Reaction Time | Typical Yield |

| Synthesis of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate | Ethanol | Reflux (78 °C) | 4-6 hours | 85-95% |

| Hydrolysis to this compound | Ethanol/Water | Reflux (80-90 °C) | 2-4 hours | 90-98% |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Experiment 1: Synthesis of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate

This procedure is adapted from established methods for pyrazole synthesis.[1][2]

Materials:

-

2,2,2-Trifluoroethylhydrazine (70 wt. % in water)

-

Diethyl ethoxymethylenemalonate

-

Ethanol, anhydrous

Procedure:

-

To a solution of diethyl ethoxymethylenemalonate (1.0 eq) in anhydrous ethanol (5 mL per gram of diethyl ethoxymethylenemalonate), add 2,2,2-trifluoroethylhydrazine (1.05 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experiment 2: Hydrolysis of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate

This hydrolysis protocol is a standard procedure for converting esters to carboxylic acids.

Materials:

-

Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate

-

Sodium hydroxide (or Lithium hydroxide)

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

Procedure:

-

Dissolve ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (typically a 3:1 to 1:1 ratio).

-

Add sodium hydroxide (2.0-3.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours. The hydrolysis can be monitored by TLC by observing the disappearance of the starting ester.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid.

-

The desired carboxylic acid will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound as a white to off-white solid.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key steps and components of the synthesis.

This technical guide provides a comprehensive overview of the synthesis of this compound. The described methods are based on well-established chemical principles and can be adapted by researchers for their specific needs. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

A Technical Guide to 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and agrochemical research. The guide covers its chemical identity, plausible synthetic routes, and potential biological activities, offering detailed experimental protocols for its synthesis and evaluation.

Compound Identification and Properties

The formal IUPAC name for the compound is This compound . It belongs to the class of N-substituted pyrazole carboxylic acids, which are recognized as "biologically privileged" scaffolds in drug discovery due to their wide range of pharmacological activities.[1][2] The incorporation of a trifluoroethyl group can significantly enhance properties such as metabolic stability, binding affinity, and lipophilicity.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 288251-60-5 | Synblock |

| Molecular Formula | C₆H₅F₃N₂O₂ | Synblock |

| Molecular Weight | 194.11 g/mol | Synblock |

| MDL Number | MFCD08556229 | Synblock |

Synthesis and Characterization

While a specific, published step-by-step synthesis for this exact molecule is not detailed in the provided search results, a robust synthetic strategy can be devised based on established methods for analogous pyrazole-4-carboxylic acid esters.[3][4][5] The Knorr pyrazole synthesis and related cyclocondensation reactions are standard procedures.[6] A common route involves the reaction of a hydrazine derivative with a β-dicarbonyl compound or its equivalent, followed by hydrolysis of the resulting ester.

This protocol outlines a plausible multi-step synthesis culminating in the target carboxylic acid.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.), triethyl orthoformate (1.2 eq.), and acetic anhydride (1.8 eq.).[3][7]

-

Heat the mixture to reflux and monitor the reaction by Thin-Layer Chromatography (TLC) until the starting acetoacetate is consumed.

-

Cool the reaction mixture and remove the volatile components (excess reagents and ethyl acetate byproduct) under reduced pressure to yield the crude ethoxymethylene intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate

-

Dissolve the crude product from Step 1 in a suitable solvent such as ethanol or a halogenated organic solvent in a reaction vessel.[4]

-

Cool the solution to 0°C in an ice-water bath.

-

Slowly add (2,2,2-trifluoroethyl)hydrazine (1.0 eq.) dropwise to the cooled solution. The reaction is often exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the intermediate.

-

The reaction mixture can be worked up by adding dilute acid (e.g., 1N HCl) and extracting the product with an organic solvent. The organic phases are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated.[4]

-

Purify the crude ester product by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

-

Dissolve the purified ethyl ester from Step 2 in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (e.g., 2N NaOH, 1.5-2.0 eq.) to the ester solution.[7]

-

Stir the mixture at room temperature or with gentle heating, monitoring the hydrolysis by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with cold dilute HCl until the pH is approximately 2-3, leading to the precipitation of the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Characterization of the final product should be performed using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Applications

Pyrazole derivatives are widely investigated for their diverse biological activities.[8] Based on extensive research on analogous structures, this compound is a candidate for evaluation in the following areas:

-

Anti-inflammatory Activity: Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The structural features of the target molecule are consistent with those of known COX inhibitors.

-

Antifungal Activity: Pyrazole carboxamides are a well-established class of fungicides used in agriculture.[3][9][10] The core pyrazole-4-carboxylic acid is a crucial intermediate for synthesizing these active agents. Therefore, the title compound could serve as a key building block or possess intrinsic antifungal properties.

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandins, which are signaling molecules involved in inflammation, pain, and fever.[11] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Selective COX-2 inhibitors are particularly sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Caption: The cyclooxygenase (COX) signaling pathway and the site of potential inhibition.

Experimental Protocols for Biological Evaluation

This method is used to determine the efficacy of a compound against various phytopathogenic fungi.[3]

-

Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Compound Preparation: Dissolve the test compound, this compound, in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions to achieve final test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Plate Preparation: While the sterilized PDA is still molten (around 45-50°C), add the appropriate volume of the test compound solution to achieve the desired final concentration. Pour the mixture into sterile Petri dishes. A solvent control (PDA with DMSO) and a negative control (PDA only) must be included.

-

Inoculation: Place a 5 mm diameter mycelial disc, taken from the edge of an actively growing fungal culture (e.g., Rhizoctonia solani, Botrytis cinerea), in the center of each prepared plate.[9][10]

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25 ± 1°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

-

Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 Where dc is the average diameter of the fungal colony in the control group and dt is the average diameter in the treatment group.

-

EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) can be determined by probit analysis of the inhibition data at various concentrations.

This assay quantifies the inhibitory effect of the compound on COX-1 and COX-2 enzymes.[12][13]

-

Reagents and Enzymes: Use commercially available human or ovine recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system (e.g., a fluorimetric probe or an LC-MS/MS for prostaglandin E₂ quantification).[13]

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions to test a range of concentrations. A known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective) should be used as a positive control.

-

Assay Procedure: a. In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. b. Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding the substrate, arachidonic acid. d. Allow the reaction to proceed for a short period (e.g., 2 minutes).

-

Detection and Quantification:

-

Fluorimetric Method: Stop the reaction and measure the fluorescent product according to the assay kit manufacturer's instructions.

-

LC-MS/MS Method: Quench the reaction (e.g., with acid) and extract the product, prostaglandin E₂ (PGE₂). Quantify the amount of PGE₂ produced using a validated LC-MS/MS method.[13]

-

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration relative to a DMSO control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a suitable dose-response curve using software like GraphPad Prism. d. The selectivity index (SI) can be calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2).

The biological activity of pyrazole derivatives can be modulated by altering the substituents at different positions of the pyrazole ring. This concept, known as Structure-Activity Relationship (SAR), is fundamental to drug design.

Caption: Conceptual diagram of Structure-Activity Relationships (SAR) for pyrazole derivatives.

References

- 1. sid.ir [sid.ir]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]

- 5. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Introduction

1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound incorporating a pyrazole ring, a carboxylic acid functional group, and a trifluoroethyl substituent. These structural features are of interest in medicinal chemistry and materials science. This guide provides a detailed overview of the expected spectroscopic characteristics of this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with general experimental protocols for its synthesis and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted and analog-based spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | H-5 (pyrazole ring) |

| ~7.9 | Singlet | 1H | H-3 (pyrazole ring) |

| ~4.9 | Quartet | 2H | -CH₂-CF₃ |

| ~13.0 | Broad Singlet | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH |

| ~140 | C-5 (pyrazole ring) |

| ~135 | C-3 (pyrazole ring) |

| ~124 (quartet) | -CF₃ |

| ~115 | C-4 (pyrazole ring) |

| ~55 (quartet) | -CH₂-CF₃ |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~-73 | Triplet | -CF₃ |

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 1710-1760 | Strong | C=O stretch (carboxylic acid) |

| 1500-1600 | Medium | C=N, C=C stretch (pyrazole ring) |

| 1100-1300 | Strong | C-F stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Ion |

| 208 | [M]⁺ |

| 189 | [M-F]⁺ |

| 163 | [M-COOH]⁺ |

| 125 | [M-CF₃CH₂]⁺ |

Experimental Protocols

Synthesis: Modified Knorr Pyrazole Synthesis

A plausible synthetic route to this compound involves the reaction of ethyl 2-formyl-3-oxobutanoate with 2,2,2-trifluoroethylhydrazine, followed by hydrolysis.

-

Step 1: Synthesis of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol.

-

Add 2,2,2-trifluoroethylhydrazine (1 equivalent) to the solution.

-

Add a catalytic amount of a suitable acid (e.g., acetic acid).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Hydrolysis to this compound:

-

Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide (2-3 equivalents).

-

Stir the mixture at room temperature or gentle heat until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[1] Ensure the sample is fully dissolved; if not, the sample can be filtered through a small plug of glass wool in a Pasteur pipette.[2]

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.[3]

-

Referencing: Chemical shifts for ¹H and ¹³C NMR are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1] For ¹⁹F NMR, an external standard such as CFCl₃ or a common secondary reference like trifluoroacetic acid can be used.[4][5]

IR Spectroscopy

-

Sample Preparation (Thin Solid Film):

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Alternative Method (KBr Pellet):

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µM to mM range) in a suitable solvent system, often a mixture of water, acetonitrile, or methanol, sometimes with a small amount of formic acid to promote protonation.[8]

-

Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. A high voltage is applied to the capillary tip to generate a fine spray of charged droplets.[9] As the solvent evaporates, gas-phase ions are produced and enter the mass analyzer.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured. Both positive and negative ion modes can be employed.

Visualizations

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Caption: Proposed synthetic pathway for the target compound via a modified Knorr synthesis.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. How to make an NMR sample [chem.ch.huji.ac.il]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. rsc.org [rsc.org]

- 5. colorado.edu [colorado.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

Technical Guide: Molecular Weight of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a detailed analysis of the molecular weight of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid, a key parameter for researchers engaged in quantitative analysis, reaction stoichiometry, and the formulation of novel chemical entities. The determination of an accurate molecular weight is fundamental to all experimental and theoretical work in chemistry and drug development.

Chemical Identity

Quantitative Data Summary

The following table summarizes the key quantitative data for the determination of the molecular weight of this compound.

| Component | Symbol | Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 5 | 1.008 | 5.040 |

| Fluorine | F | 3 | 18.998 | 56.994 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 194.112 |

Experimental Protocols: Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is performed as follows:

Molecular Weight = (Number of Carbon atoms × Atomic Weight of Carbon) + (Number of Hydrogen atoms × Atomic Weight of Hydrogen) + (Number of Fluorine atoms × Atomic Weight of Fluorine) + (Number of Nitrogen atoms × Atomic Weight of Nitrogen) + (Number of Oxygen atoms × Atomic Weight of Oxygen)

Using the standard atomic weights:

-

Molecular Weight = (6 × 12.011) + (5 × 1.008) + (3 × 18.998) + (2 × 14.007) + (2 × 15.999)

-

Molecular Weight = 72.066 + 5.040 + 56.994 + 28.014 + 31.998

-

Calculated Molecular Weight = 194.112 g/mol

This calculated value is consistent with the molecular weight of 194.11 g/mol reported by chemical suppliers.[1][2]

Visualizations

Logical Relationship of Components for Molecular Weight Calculation

The following diagram illustrates the hierarchical relationship between the compound, its constituent elements, and their contribution to the total molecular weight.

Caption: Hierarchical breakdown of molecular weight calculation.

Experimental Workflow for Molecular Weight Determination

The diagram below outlines the standard workflow for determining the molecular weight of a novel compound, starting from structural elucidation to the final calculation.

Caption: Workflow for molecular weight determination.

References

A Technical Guide to the Solubility of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid, a key heterocyclic compound with applications in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for determining and presenting this crucial physicochemical property. It includes detailed experimental protocols for the widely accepted shake-flask method, guidance on data presentation, and a visual representation of the experimental workflow. This guide is intended to equip researchers with the necessary methodology to generate reliable and comparable solubility data for this compound in various organic solvents.

Introduction

Data Presentation

Effective communication of solubility data is essential for its application. All experimentally determined quantitative data should be summarized in a clear and structured format. The following table provides a recommended template for presenting the solubility of this compound in various organic solvents.

Table 1: Solubility of this compound in Selected Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Other | Specify | Data to be determined | Data to be determined | Shake-Flask Method |

Experimental Protocols

The determination of equilibrium solubility is crucial for accurate characterization. The shake-flask method is considered the "gold standard" for determining the thermodynamic solubility of a solid in a solvent and is the recommended procedure.[1][2]

3.1. Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature.[1] The concentration of the dissolved compound in the resulting saturated solution is then determined using a suitable analytical technique.

3.2. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.3. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium (e.g., 24, 48, and 72 hours) is recommended.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the respective solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/L and mol/L.

3.4. Alternative Method: Gravimetric Analysis

For a simpler, albeit potentially less precise, determination, gravimetric analysis can be employed.[3][4]

-

Equilibration and Filtration: Prepare a saturated solution as described in steps 1-3 of the shake-flask method.

-

Solvent Evaporation: Accurately weigh a known volume of the filtered saturated solution into a pre-weighed container. Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until the dissolved solid is left as a residue.

-

Drying and Weighing: Dry the residue to a constant weight in a vacuum oven at a suitable temperature to remove any residual solvent.

-

Calculation: The solubility is calculated from the mass of the residue and the initial volume of the saturated solution.

Mandatory Visualization

The following diagram illustrates the general workflow for the determination of solubility using the shake-flask method followed by HPLC analysis.

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not extensively documented in publicly accessible literature, this guide provides the established and reliable methodologies for its determination. By following the detailed experimental protocols outlined, researchers can generate accurate and reproducible solubility data. The consistent presentation of this data, as suggested, will facilitate its comparison and application across different research and development endeavors, ultimately aiding in the advancement of projects involving this important chemical entity.

References

Stability and Storage of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid. Understanding the stability profile of this compound is critical for ensuring its integrity during research, development, and manufacturing, thereby guaranteeing reliable and reproducible results. This document outlines potential degradation pathways, recommended storage and handling procedures, and standardized experimental protocols for stability assessment.

Core Stability Characteristics

This compound is a heterocyclic compound featuring a pyrazole ring, a carboxylic acid functional group, and a trifluoroethyl substituent. The stability of this molecule is influenced by these structural features. While specific, quantitative stability data for this exact compound is not extensively available in public literature, its stability profile can be inferred from data on similar chemical structures and general principles of chemical stability.

The pyrazole ring itself is a relatively stable aromatic system. However, the molecule as a whole can be susceptible to degradation under certain conditions. The trifluoroethyl group is generally stable, but the presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the pyrazole ring.

Potential degradation pathways for pyrazole derivatives include hydrolysis, oxidation, and photodecomposition. For carboxylic acids, thermal decomposition can also be a factor, often proceeding via decarboxylation.

Recommended Storage and Handling

To maintain the purity and integrity of this compound, adherence to proper storage and handling protocols is essential. The following recommendations are based on information from safety data sheets for this and structurally related compounds.

General Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Long-term storage at 2°C - 8°C is often recommended. | Minimizes the rate of potential degradation reactions. |

| Humidity | Store in a dry environment. | Prevents hydrolysis and potential moisture-mediated degradation. |

| Light | Protect from light. | Avoids potential photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage or for highly pure analytical standards. | Prevents oxidation. |

| Container | Keep in a tightly sealed, non-reactive container. | Prevents contamination and exposure to moisture and air. |

Handling Precautions

Safe handling is crucial to prevent contamination of the compound and to ensure personnel safety.

-

Ventilation : Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust or vapors.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Hygiene : Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Ignition Sources : Keep away from sources of ignition, as fine dusts of organic compounds can be flammable.

Potential Degradation Pathways and Stress Testing

Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule. These studies involve subjecting the compound to conditions more severe than those it would encounter during normal handling and storage. The International Conference on Harmonisation (ICH) provides guidelines for such studies.

Signaling Pathway for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages of a comprehensive stability testing program for a chemical compound.

Summary of Stress Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated (e.g., 40-60°C). | Potential for esterification if an alcohol is present, or other acid-catalyzed reactions. |

| Basic Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated. | Formation of salts of the carboxylic acid. |

| Neutral Hydrolysis | Refluxing in water. | May be slower than acid or base-catalyzed hydrolysis. |

| Oxidation | 3% - 30% hydrogen peroxide (H₂O₂) at room temperature. | N-oxides or hydroxylated species on the pyrazole ring. |

| Photolysis | Exposure to a combination of visible and UV light in a photostability chamber. | Photodegradation products, which can be diverse. |

| Thermal Stress | Heating the solid compound at elevated temperatures (e.g., in 10°C increments above accelerated testing temperatures). | Decarboxylation, formation of carbon oxides, nitrogen oxides, and hydrogen fluoride. |

Experimental Protocols

Detailed methodologies are critical for reproducible stability studies. The following are generalized protocols for key experiments, which should be adapted and validated for the specific compound and analytical instrumentation.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at 60°C for a specified time. Neutralize with 1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for a specified time.

-

Thermal Degradation (in solution): Heat the stock solution at a high temperature (e.g., 80°C) for a specified time.

-

Photodegradation: Expose the stock solution in a quartz cuvette to UV (e.g., 254 nm) and visible light in a photostability chamber for a defined period.

-

-

Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method (e.g., reverse-phase with UV detection). Compare the chromatograms to that of an unstressed control sample to identify and quantify degradation products.

-

Peak Purity: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the main peak is not co-eluting with any degradation products.

Protocol 2: Long-Term Stability Study (ICH Guidelines)

Objective: To determine the shelf-life and retest period for this compound under recommended storage conditions.

Methodology:

-

Sample Packaging: Place accurately weighed samples of the compound in containers that simulate the proposed commercial packaging.

-

Storage Conditions: Store the samples in calibrated stability chambers under the following long-term and accelerated conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analysis: Analyze the samples for appearance, assay, degradation products, and any other relevant physical or chemical properties using validated analytical methods.

-

Data Evaluation: Evaluate the data for any trends in degradation or changes in physical properties over time. Use this data to establish a retest period or shelf-life.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for a stability study.

Caption: A schematic of the experimental steps involved in conducting a forced degradation study.

Conclusion

The Rising Profile of Trifluoroethyl-Substituted Pyrazoles in Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. Among the privileged heterocyclic structures, pyrazoles have emerged as a versatile core, and their derivatization with trifluoroethyl groups has unlocked a new dimension of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of trifluoroethyl-substituted pyrazoles, offering a valuable resource for researchers, scientists, and professionals in drug development.

The introduction of the trifluoroethyl moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] These desirable physicochemical properties have led to the exploration of trifluoroethyl-substituted pyrazoles across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4]

Synthesis of Trifluoroethyl-Substituted Pyrazoles

The synthesis of trifluoroethyl-substituted pyrazoles can be achieved through various synthetic routes. A common approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) bearing a trifluoroethyl group with a hydrazine derivative.[5] Another versatile method is the (3+2)-cycloaddition of in situ generated trifluoroacetonitrile imines with appropriately substituted alkenes or alkynes.[5]

The following diagram illustrates a general synthetic workflow for the preparation of trifluoromethyl-pyrazoles, a closely related and often compared class of compounds.

References

- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the strategic use of fluorinated building blocks has become a cornerstone of medicinal chemistry. The introduction of fluorine atoms into molecular scaffolds can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Among these valuable synthons, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid has emerged as a particularly versatile and powerful building block. Its unique combination of a trifluoroethyl group and a pyrazole-4-carboxylic acid core offers a compelling platform for the development of novel therapeutics with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this key building block, with a focus on its utility in the design of kinase inhibitors and other targeted therapies.

Physicochemical Properties

The structural features of this compound impart a distinct set of physicochemical properties that are highly advantageous for drug design.

| Property | Value | Source |

| CAS Number | 288251-60-5 | N/A |

| Molecular Formula | C6H5F3N2O2 | N/A |

| Molecular Weight | 194.11 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in many organic solvents | N/A |

The electron-withdrawing nature of the trifluoroethyl group increases the acidity of the carboxylic acid proton, which can influence its interactions with target proteins. Furthermore, the trifluoroethyl moiety can enhance metabolic stability by blocking potential sites of oxidation.

Synthesis of the Building Block

The synthesis of this compound is typically achieved through a multi-step process. A plausible and efficient synthetic route is outlined below, based on established methodologies for the synthesis of pyrazole-4-carboxylic acids.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (2,2,2-trifluoroethyl)hydrazine

(2,2,2-trifluoroethyl)hydrazine is a key precursor that can be synthesized from 2,2,2-trifluoroethylamine.

-

Materials: 2,2,2-trifluoroethylamine, hydroxylamine-O-sulfonic acid, sodium hydroxide, diethyl ether, hydrochloric acid.

-

Procedure:

-

To a cooled solution of 2,2,2-trifluoroethylamine in a suitable solvent, add a solution of hydroxylamine-O-sulfonic acid portion-wise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Basify the reaction mixture with a cold aqueous solution of sodium hydroxide.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield crude (2,2,2-trifluoroethyl)hydrazine.

-

For purification, the crude product can be converted to its hydrochloride salt by treatment with a solution of hydrochloric acid in an appropriate solvent.

-

Step 2: Synthesis of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate

This step involves the condensation of (2,2,2-trifluoroethyl)hydrazine with a suitable dicarbonyl compound.

-

Materials: (2,2,2-trifluoroethyl)hydrazine, ethyl 2-formyl-3-oxopropanoate, ethanol, acetic acid.

-

Procedure:

-

Dissolve (2,2,2-trifluoroethyl)hydrazine in ethanol.

-

Add ethyl 2-formyl-3-oxopropanoate to the solution.

-

Add a catalytic amount of a weak acid, such as acetic acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate.

-

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

-

Materials: Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate, lithium hydroxide (or sodium hydroxide), tetrahydrofuran (THF), water, hydrochloric acid.

-

Procedure:

-

Dissolve ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate in a mixture of THF and water.

-

Add an excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Once the hydrolysis is complete, remove the THF under reduced pressure.

-

Acidify the aqueous solution to a pH of approximately 2-3 with dilute hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The this compound scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The pyrazole core can act as a hinge-binding motif, while the carboxylic acid provides a convenient handle for the introduction of various substituents to explore the solvent-exposed regions of the kinase active site.

Case Study: Inhibition of Cyclooxygenase (COX) Enzymes

Derivatives of trifluoromethyl-pyrazole-carboxamides have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Compound 3b | COX-1 | 0.46 | - |

| COX-2 | 3.82 | 8.3 | |

| Compound 3g | COX-1 | - | - |

| COX-2 | 2.65 | >1.68 | |

| Compound 3d | COX-1 | - | - |

| COX-2 | 4.92 | >1.14 | |

| Ketoprofen (Reference) | COX-1 | - | - |

| COX-2 | 0.164 | 0.21 |

Data extracted from a study on trifluoromethyl–pyrazole–carboxamides as COX inhibitors.[1][2]

The data indicates that these pyrazole derivatives can exhibit potent and selective inhibition of COX-2.

Targeting Key Signaling Pathways

The versatility of the this compound building block allows for the design of inhibitors targeting various critical signaling pathways implicated in cancer and inflammatory diseases.

1. JAK-STAT Signaling Pathway:

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and immune responses.[3] Dysregulation of this pathway is associated with various cancers and autoimmune disorders. Pyrazole-based inhibitors have been developed to target JAK kinases.

References

- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]

Methodological & Application

Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a robust three-step synthetic route, commencing with the preparation of the key intermediate, 2,2,2-trifluoroethylhydrazine, followed by the construction of the pyrazole ring system and subsequent hydrolysis to the target carboxylic acid.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through the following three key stages:

-